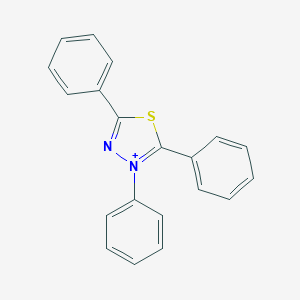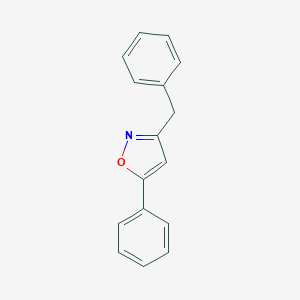
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol, commonly known as PFT-μ, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. The compound belongs to the class of quinolines and has a unique chemical structure that makes it an attractive candidate for drug development.
作用机制
The mechanism of action of PFT-μ involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage and cell death. PFT-μ has been shown to selectively inhibit PARP-1, which is involved in the repair of single-strand DNA breaks.
Biochemical and Physiological Effects
PFT-μ has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PFT-μ has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of using PFT-μ in lab experiments is its high selectivity for PARP-1. The compound has been shown to have minimal effects on other enzymes and proteins, making it an ideal tool for investigating the role of PARP-1 in various diseases. However, one of the limitations of using PFT-μ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the use of PFT-μ in scientific research. One area of interest is the use of PFT-μ in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of more potent and selective PARP-1 inhibitors based on the structure of PFT-μ. Finally, PFT-μ could be used to investigate the role of PARP-1 in other diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, PFT-μ is a synthetic compound that has shown great potential for use in scientific research. The compound has been extensively studied for its various biological and pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. PFT-μ has a unique chemical structure that makes it an attractive candidate for drug development, and its high selectivity for PARP-1 makes it an ideal tool for investigating the role of this enzyme in various diseases.
合成方法
The synthesis of PFT-μ involves several steps, including the condensation of 2-methoxyphenylamine with ethyl acetoacetate, followed by the reaction with phenylsulfonyl chloride and vinyl magnesium bromide. The final product is obtained after purification by column chromatography. The synthesis of PFT-μ has been optimized to increase the yield and purity of the compound.
科学研究应用
PFT-μ has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. PFT-μ has been used in several studies to investigate the molecular mechanisms involved in various diseases, including cancer and neurodegenerative disorders.
属性
分子式 |
C18H19NO4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-ethenyl-7-methoxy-2,3-dihydroquinolin-4-ol |
InChI |
InChI=1S/C18H19NO4S/c1-3-18(20)11-12-19(17-13-14(23-2)9-10-16(17)18)24(21,22)15-7-5-4-6-8-15/h3-10,13,20H,1,11-12H2,2H3 |
InChI 键 |
HRDURTWVXBTWLH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
规范 SMILES |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)

![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)